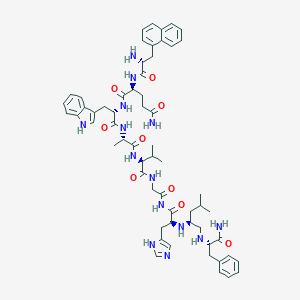
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol, also known as DMPE, is a chemical compound that has been widely used in scientific research due to its unique chemical properties. DMPE has been synthesized using various methods, and its applications in scientific research have been extensively studied.
Applications De Recherche Scientifique
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has been widely used in scientific research as a membrane probe due to its unique physicochemical properties. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can insert into the lipid bilayer of the cell membrane, and its fluorescence properties can be used to study the structure and dynamics of the membrane. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has also been used as a surfactant to stabilize proteins and liposomes, as well as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol is not fully understood, but it is believed that 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol interacts with the lipid bilayer of the cell membrane, causing changes in the membrane structure and dynamics. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also interact with proteins and other molecules in the membrane, affecting their function.
Biochemical and Physiological Effects:
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has been shown to affect the fluidity and permeability of the cell membrane, as well as the activity of membrane proteins. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also affect the activity of enzymes and other molecules in the cytoplasm. In vivo studies have shown that 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can affect the function of the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has several advantages for lab experiments, including its ability to insert into the lipid bilayer of the cell membrane, its fluorescent properties, and its stability in aqueous solutions. However, 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also have limitations, such as its potential toxicity to cells and its potential interference with other molecules in the membrane.
Orientations Futures
There are several potential future directions for the study of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol, including its use as a drug delivery system, its potential applications in nanotechnology, and its use in the study of membrane proteins and lipid rafts. Further research is needed to fully understand the mechanism of action of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol is a unique chemical compound that has been widely used in scientific research due to its ability to interact with the cell membrane and its fluorescent properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol have been discussed in this paper. Further research is needed to fully understand the potential applications of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol in scientific research.
Méthodes De Synthèse
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can be synthesized using various methods, including the reaction of 4,4-dimethylpiperazine with ethylene oxide in the presence of a base, or the reaction of 2-aminoethanol with 4,4-dimethylpiperazine. The purity and yield of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can be improved by recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-(4,4-dimethylpiperazin-4-ium-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2O/c1-10(2)6-3-9(4-7-10)5-8-11/h11H,3-8H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPMIFLEWAWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N2O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)

